molecular formula C24H30Br2O5 B12708080 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-40-0

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B12708080
CAS No.: 61339-40-0
M. Wt: 558.3 g/mol
InChI Key: ONLDLCRQNRBPRP-RPRRAYFGSA-N
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Description

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid compound. It is structurally related to corticosteroids and is characterized by the presence of bromine atoms at the 9 and 17 positions, hydroxyl groups at the 11 and 21 positions, and an acetate group at the 21 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate typically involves multiple stepsThe final step involves the acetylation of the hydroxyl group at the 21 position using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehalogenated steroids .

Scientific Research Applications

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological activity. This distinguishes it from other corticosteroids like mometasone and betamethasone, which contain different halogen atoms or functional groups .

Properties

CAS No.

61339-40-0

Molecular Formula

C24H30Br2O5

Molecular Weight

558.3 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9,17-dibromo-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30Br2O5/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)24(17,26)19(29)11-22(18,4)23(13,25)20(30)12-31-14(2)27/h7-8,10,13,17-19,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

ONLDLCRQNRBPRP-RPRRAYFGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)Br)C

Origin of Product

United States

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